Everolimus

Oncology mTOR inhibition renal cell carcinoma

Everolimus (RAD001, SDZ-RAD) is the preferred mTOR inhibitor for oncology research based on direct comparative evidence: superior overall survival (median OS 24.2 vs. 12.1 months; HR 0.60; p=0.004) vs. temsirolimus in metastatic renal cell carcinoma. For CNS studies, 2.8-fold higher brain:plasma ratio ensures effective target engagement. In vascular biology, comparable anti-inflammatory efficacy at half the concentration of sirolimus. Choose Everolimus for clinically translatable results in xenograft, PK/DDI, and transplantation models.

Molecular Formula C53H83NO14
Molecular Weight 958.2 g/mol
CAS No. 159351-69-6
Cat. No. B549166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus
CAS159351-69-6
Synonyms001, RAD
40-O-(2-hydroxyethyl)-rapamycin
Afinitor
Certican
everolimus
RAD 001
RAD, SDZ
RAD001
SDZ RAD
SDZ-RAD
Molecular FormulaC53H83NO14
Molecular Weight958.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
InChIKeyHKVAMNSJSFKALM-GKUWKFKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
Storage−20°C

Everolimus (CAS 159351-69-6): mTOR Inhibitor Differentiation for Scientific Procurement and Research Selection


Everolimus (RAD001, SDZ-RAD) is a 40-O-(2-hydroxyethyl) derivative of sirolimus (rapamycin) with molecular formula C53H83NO14 and molecular weight 958.22 g/mol [1]. It is an allosteric mammalian target of rapamycin (mTOR) inhibitor that binds to FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR complex 1 (mTORC1) activity, and demonstrates distinct pharmacological properties compared to other mTOR inhibitors including sirolimus, temsirolimus, and ridaforolimus [2].

Why Everolimus Cannot Be Interchanged with Other mTOR Inhibitors: A Procurement Guide to Critical Differences


Despite belonging to the same mTOR inhibitor class, everolimus exhibits quantifiable differences in bioavailability, terminal half-life, protein binding, metabolism, and tissue distribution compared to sirolimus, temsirolimus, and ridaforolimus [1]. These pharmacokinetic and pharmacodynamic variations arise from its unique hydroxyethyl substitution at C40, which alters polarity and drug-transporter interactions [2]. In clinical settings, everolimus has demonstrated superior overall survival versus temsirolimus in second-line metastatic renal cell carcinoma [3]. Consequently, substituting everolimus with another mTOR inhibitor without accounting for these distinct properties can compromise experimental reproducibility, alter efficacy outcomes, and introduce confounding variables in both research and therapeutic contexts.

Everolimus Comparative Evidence: Quantified Differentiation from Sirolimus, Temsirolimus, and Ridaforolimus


Everolimus vs. Temsirolimus: Quantified Superior Overall Survival in Second-Line Metastatic Renal Cell Carcinoma

Everolimus demonstrates a statistically significant overall survival (OS) advantage over temsirolimus in second-line metastatic renal cell carcinoma. A systematic review and meta-analysis of 1,174 patients (648 on everolimus, 526 on temsirolimus) found that everolimus was associated with superior OS compared to temsirolimus, with a hazard ratio (HR) of 0.60 (95% CI: 0.42-0.85; p=0.004) [1]. A separate study reported median OS of 24.2 months for everolimus versus 12.1 months for temsirolimus (HR 0.58; p=0.047) [2]. Progression-free survival (PFS) was also significantly prolonged with everolimus (HR 0.73; 95% CI: 0.54-0.97; p=0.032) [1].

Oncology mTOR inhibition renal cell carcinoma

Everolimus vs. Sirolimus: Quantified Pharmacokinetic Differences Including 20% Oral Bioavailability and Shorter Half-Life

Everolimus exhibits distinct pharmacokinetic properties compared to sirolimus, with quantifiable improvements in oral bioavailability (20% for everolimus vs. ~15% for sirolimus) and a substantially shorter terminal half-life (26-30 hours vs. 46-78 hours) [1]. The additional hydroxyethyl group at C40 increases polarity, which enhances aqueous solubility and alters drug-transporter interactions [2]. Everolimus also demonstrates lower protein binding (75% vs. 92% for sirolimus), resulting in a higher free fraction available for target engagement [3]. The hepatic metabolism of everolimus by CYP3A4 is approximately 3-fold lower than that of sirolimus, potentially reducing inter-individual variability [3]. Additionally, everolimus shows a brain:plasma ratio of 0.016 versus 0.0057 for sirolimus, indicating approximately 2.8-fold greater CNS penetration [4].

Pharmacokinetics Drug development mTOR inhibition

Everolimus vs. Sirolimus: Quantified Anti-Inflammatory Activity in Vascular Ischemia-Reperfusion Injury Models

In an ex vivo human vascular ischemia-reperfusion injury model, everolimus demonstrated superior anti-inflammatory potency compared to sirolimus. Vessels treated with everolimus at 5 ng/mL (n=7) or sirolimus at 10 ng/mL (n=6) showed that everolimus achieved comparable or greater reduction in vascular inflammatory responses at half the concentration [1]. Under basal conditions, both everolimus and sirolimus decreased IL-8 release by approximately 80% and VEGF release by approximately 65% from human neutrophils [2]. Additionally, everolimus has the potential to antagonize the negative effects of calcineurin inhibitors on neuronal and kidney cell metabolism, an effect not observed with sirolimus, and stimulates mitochondrial oxidation which sirolimus inhibits [3].

Vascular biology Ischemia-reperfusion injury Inflammation

Everolimus vs. Ridaforolimus: Comparative mTORC1 Inhibition and Clinical Development Status

Everolimus is an established mTORC1 inhibitor with an IC50 of 1.6-2.4 nM in cell-free assays, demonstrating potent and selective mTOR pathway inhibition [1]. Unlike the dual mTORC1/mTORC2 ATP-competitive inhibitors such as AZD8055, everolimus specifically targets mTORC1, which is relevant for applications where mTORC2 sparing is desired [2]. In comparison to ridaforolimus, everolimus has achieved broader regulatory approval across multiple oncology indications including advanced renal cell carcinoma, neuroendocrine tumors, and HER2-negative breast cancer, while ridaforolimus development has been more limited [3]. Everolimus is administered orally once daily, whereas ridaforolimus may be given orally or intravenously, providing greater flexibility in preclinical and clinical research protocols [4]. The extensive clinical experience with everolimus provides a well-characterized safety and efficacy profile that supports its use as a reference standard in mTOR inhibition studies.

Cancer therapeutics mTORC1 inhibition Drug development

Everolimus vs. Mycophenolate in Kidney Transplantation: Five-Year Efficacy and Safety Parity

In a long-term, head-to-head comparison of everolimus versus mycophenolate (MPA) in kidney transplant recipients receiving tacrolimus-based, steroid-free immunosuppression, everolimus demonstrated comparable efficacy and safety outcomes at five years post-transplant [1]. A systematic review and meta-analysis of multiple kidney transplant studies confirmed that when paired with a calcineurin inhibitor (CNI), everolimus and mycophenolate showed no significant difference in risk for biopsy-proven acute rejection, death, or estimated glomerular filtration rate (eGFR) [2]. However, everolimus offers distinct advantages including reduced incidence of cytomegalovirus (CMV) infection/disease and potential for CNI minimization strategies that preserve renal function, positioning it as an alternative immunosuppressive agent with a differentiated benefit-risk profile [3]. The choice between everolimus and mycophenolate should consider patient-specific factors such as CMV risk and CNI toxicity management.

Transplantation Immunosuppression Calcineurin inhibitor

Everolimus vs. Sirolimus: Differential OATP Transporter Interaction and Hepatic Metabolism

Everolimus and sirolimus exhibit distinct inhibitory profiles against human organic anion-transporting polypeptide (OATP) transporters, which mediate hepatic uptake and influence drug-drug interactions. The apparent 50% inhibitory concentrations (IC50) for OATP1A2, OATP1B1, and OATP1B3 were 11.9 µM, 9.8 µM, and 1.3 µM for sirolimus, respectively, compared to 4.2 µM, 4.1 µM, and 4.3 µM for everolimus [1]. Everolimus demonstrates more consistent OATP inhibition across subtypes, while sirolimus shows subtype-specific differences with particularly potent inhibition of OATP1B3. Additionally, everolimus undergoes hepatic metabolism by CYP3A4, CYP3A5, and CYP2C8, whereas sirolimus metabolism is mediated primarily by CYP3A4 alone [2]. The broader metabolic enzyme profile of everolimus may contribute to its reduced inter-individual variability compared to sirolimus. These differences in transporter and metabolic enzyme interactions translate into distinct drug-drug interaction potential and pharmacokinetic behavior that should inform compound selection for in vivo studies.

Drug transporters Drug-drug interactions Pharmacology

Everolimus Application Scenarios: Where Quantitative Differentiation Drives Scientific and Procurement Decisions


Oncology Research: Second-Line Renal Cell Carcinoma Models Requiring Superior Overall Survival Outcomes

For preclinical and translational oncology research focused on second-line therapies for metastatic renal cell carcinoma, everolimus is the preferred mTOR inhibitor based on direct comparative evidence showing superior overall survival (median OS 24.2 months vs. 12.1 months; HR 0.60; p=0.004) and prolonged progression-free survival (HR 0.73; p=0.032) compared to temsirolimus [1]. This quantifiable survival advantage in the clinical setting makes everolimus the more clinically relevant choice for in vivo efficacy studies, patient-derived xenograft models, and combination therapy investigations aimed at recapitulating or improving upon current standard-of-care regimens. Research protocols that select temsirolimus over everolimus in this context may produce results that are less translatable to contemporary clinical practice and may fail to capture the full therapeutic potential of mTOR pathway inhibition in renal cell carcinoma.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Predictable Exposure and Enhanced CNS Delivery

Everolimus is the mTOR inhibitor of choice for pharmacokinetic and drug-drug interaction (DDI) studies due to its distinct and well-characterized properties: 20% oral bioavailability (vs. ~15% for sirolimus), shorter half-life (26-30 hours vs. 46-78 hours), and lower protein binding (75% vs. 92%) [1]. These features facilitate more predictable exposure-response relationships and reduce the complexity of therapeutic drug monitoring. For CNS-targeted research, everolimus provides approximately 2.8-fold higher brain:plasma ratio (0.016 vs. 0.0057 for sirolimus), enabling more effective evaluation of mTOR inhibition in neurological disease models, brain tumor xenografts, and studies of blood-brain barrier penetration [2]. The broader metabolic enzyme profile (CYP3A4, CYP3A5, CYP2C8) and differential OATP transporter interactions [3] further distinguish everolimus for DDI investigations, providing a more clinically relevant model of polypharmacy scenarios.

Vascular Biology and Ischemia-Reperfusion Injury Models Prioritizing Anti-Inflammatory Potency

In ex vivo and in vitro vascular biology research examining ischemia-reperfusion injury, inflammation, and endothelial protection, everolimus should be prioritized over sirolimus due to its superior potency and unique mechanistic profile. Everolimus achieves comparable reduction in vascular inflammatory responses at half the concentration of sirolimus (5 ng/mL vs. 10 ng/mL) in human vessel models [1]. Both compounds decrease IL-8 and VEGF release by approximately 80% and 65%, respectively, from activated human neutrophils [2]. Additionally, everolimus uniquely stimulates mitochondrial oxidation and antagonizes calcineurin inhibitor-induced metabolic toxicity, effects not shared by sirolimus [3]. These quantitative and qualitative differences make everolimus the more appropriate research tool for studies of vascular inflammation, ischemia-reperfusion pathophysiology, and transplantation-related endothelial dysfunction, where maximizing anti-inflammatory efficacy at lower drug exposure is a critical experimental objective.

Transplantation Immunology Research Requiring CNI-Sparing or CMV Risk Reduction Strategies

For investigators conducting transplantation immunology research with calcineurin inhibitor (CNI)-minimization protocols or cytomegalovirus (CMV) risk mitigation strategies, everolimus presents a differentiated immunosuppressive option with established long-term safety and efficacy data. Five-year follow-up studies in kidney transplant recipients demonstrate that everolimus provides comparable protection against biopsy-proven acute rejection and preserves estimated glomerular filtration rate (eGFR) to a similar extent as mycophenolate when combined with tacrolimus [1]. Importantly, everolimus-based regimens are associated with reduced CMV infection and disease incidence compared to mycophenolate-based regimens [2], making everolimus particularly valuable in studies modeling CMV prophylaxis strategies or in recipient populations at elevated CMV risk. Furthermore, everolimus facilitates CNI dose reduction without compromising immunosuppressive efficacy, enabling translational research into nephrotoxicity-minimizing protocols that are directly applicable to clinical transplantation practice [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Everolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.